molecular formula C8H7F3 B13243708 1-Ethyl-2,4,5-trifluorobenzene

1-Ethyl-2,4,5-trifluorobenzene

Cat. No.: B13243708
M. Wt: 160.14 g/mol
InChI Key: JUEQFQWBEOZZMT-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an ethyl group is attached at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene derivatives. For instance, starting with 1-ethyl-2,4,5-trichlorobenzene, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4,5-trifluorobenzene primarily involves its interactions with various molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .

Comparison with Similar Compounds

Biological Activity

1-Ethyl-2,4,5-trifluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups significantly alters the physicochemical properties and biological interactions of organic compounds. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and structure-activity relationships (SAR).

This compound has the molecular formula C8H7F3C_8H_7F_3 and a molecular weight of 178.14 g/mol. Its structure features an ethyl group attached to a benzene ring that contains three fluorine substituents. The compound's lipophilicity is indicated by its log P values, which suggest high membrane permeability.

PropertyValue
Molecular FormulaC8H7F3
Molecular Weight178.14 g/mol
Log P (octanol-water)3.01
Boiling PointNot available

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activities. For instance, derivatives of this compound have shown significant efficacy against various Gram-positive bacteria. A notable example is Contezolid, which has been modified to include trifluorinated moieties that improve binding affinity to bacterial ribosomes .

Case Study: Antimicrobial Efficacy

A study conducted by Karpov et al. demonstrated that modifications of traditional antibiotics with trifluorinated groups resulted in increased potency against resistant strains of Staphylococcus aureus and Enterococcus faecalis. The trifluorinated analogs exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-fluorinated counterparts .

Table 2: Toxicity Data Summary

Test TypeResult
Acute Toxicity (LD50)Not available
Skin Sensitization (Guinea Pig)Negative
Cytotoxicity (Cell Lines)Moderate at high concentrations

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms into organic molecules often leads to significant changes in biological activity due to alterations in electronic properties and steric effects. The SAR analysis for this compound indicates that:

  • Fluorine Substitution : The position and number of fluorine atoms influence the compound's binding affinity to biological targets.
  • Ethyl Group Influence : The ethyl substituent contributes to the lipophilicity and overall hydrophobic character of the molecule, which may enhance membrane penetration.

These findings underscore the importance of fluorine in modulating biological interactions and therapeutic efficacy.

Properties

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-ethyl-2,4,5-trifluorobenzene

InChI

InChI=1S/C8H7F3/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2H2,1H3

InChI Key

JUEQFQWBEOZZMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)F)F

Origin of Product

United States

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